1-Phenyl-4-(4-pyridinylmethyl)piperazine
CAS No.:
Cat. No.: VC0232134
Molecular Formula: C16H19N3
Molecular Weight: 253.349
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19N3 |
---|---|
Molecular Weight | 253.349 |
IUPAC Name | 1-phenyl-4-(pyridin-4-ylmethyl)piperazine |
Standard InChI | InChI=1S/C16H19N3/c1-2-4-16(5-3-1)19-12-10-18(11-13-19)14-15-6-8-17-9-7-15/h1-9H,10-14H2 |
Standard InChI Key | PLSWPVLLGANWCK-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC2=CC=NC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Molecular Structure and Classification
1-Phenyl-4-(4-pyridinylmethyl)piperazine features a central piperazine heterocycle with two distinct nitrogen substituents. The piperazine ring provides a flexible scaffold that serves as the foundation for many bioactive compounds. Structurally related compounds like 1-(4-Methylphenyl)piperazine have been well-characterized and show notable pharmacological activities . The compound can be classified as:
-
A disubstituted piperazine
-
An N-phenylpiperazine derivative
-
A pyridine-containing heterocyclic compound
The presence of both the phenyl and pyridine moieties creates a molecular architecture with potential for multiple interaction points with biological targets.
Physical and Chemical Properties
Based on analysis of structurally similar compounds, the following physical and chemical properties of 1-Phenyl-4-(4-pyridinylmethyl)piperazine can be inferred:
The compound likely exhibits basic properties due to the presence of three nitrogen atoms—two in the piperazine ring and one in the pyridine moiety. The presence of the aromatic phenyl and pyridine rings would contribute to potential π-π interactions with biological targets, while the basic nitrogen atoms could participate in hydrogen bonding.
Synthesis and Preparation Methods
General Synthetic Approaches
Several synthetic routes could be employed to prepare 1-Phenyl-4-(4-pyridinylmethyl)piperazine:
Selective N-alkylation
This approach would involve the selective alkylation of 1-phenylpiperazine with 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine. The reaction typically proceeds under basic conditions to facilitate nucleophilic substitution.
Sequential Substitution
Starting with piperazine, sequential N-substitution reactions could be performed. First introducing the phenyl group using appropriate phenylating agents, followed by reaction with 4-pyridinylmethyl halide or vice versa.
Modification of Existing Scaffolds
Beginning with 1-(4-PYRIDYLMETHYL)PIPERAZINE, which is a documented compound , a phenylation reaction could be performed to introduce the phenyl group at the remaining nitrogen position.
Related Synthetic Precedents
Synthetic approaches to related compounds provide valuable insights. For instance, 1-(4-Methylphenyl)piperazine has been prepared and characterized with a melting point between 29°C and 34°C . Additionally, 1-(4-PYRIDYLMETHYL)PIPERAZINE has been utilized as an intermediate in the synthesis of compounds with potential antileishmanial activity .
Pharmacological Profile and Biological Activity
Serotonergic Activity
Piperazine derivatives similar to our compound of interest have demonstrated significant activity on serotonergic systems. For example, 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives have shown potent serotonin (5-HT) reuptake inhibition, making them potential antidepressant agents . The most promising compound from this series (identified as A20) demonstrated stability in human liver microsomes and possessed favorable pharmacokinetic properties .
Receptor Binding Properties
Related piperazine compounds have shown affinity for various receptors. For instance, 1-[2-(4-Methoxyphenyl)phenyl]piperazine exhibits potent antagonism at the serotonin 5-HT7 receptor (Ki=2.6 nM) while showing significantly lower binding affinity for the 5-HT1A receptor (Ki=476 nM) . This selective receptor profile has led to its exploration as a potential positron emission tomography (PET) radiotracer for the 5-HT7 receptor .
Enzyme Inhibition
Compounds containing the 4-(pyridin-4-ylmethyl)piperazine scaffold have been investigated for enzyme inhibitory properties. Research has identified compounds such as N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide as inhibitors of CYP51 and CYP5122A1, which are enzymes involved in sterol biosynthesis in Leishmania parasites . This activity suggests potential applications as antileishmanial drug candidates .
Structure-Activity Relationships
Structural Feature | Potential Contribution to Activity |
---|---|
Piperazine Core | Provides flexible scaffold for biological interactions and contributes to basicity |
Phenyl Group | Enhances lipophilicity and enables π-π interactions with target proteins |
Pyridine Ring | Introduces a basic nitrogen capable of hydrogen bonding and polar interactions |
Methylene Linker | Provides conformational flexibility for optimal target engagement |
Comparative Analysis with Related Compounds
The following table presents a comparative analysis of 1-Phenyl-4-(4-pyridinylmethyl)piperazine with structurally related compounds mentioned in the literature:
Future Research Directions
Synthesis and Characterization
Priority should be given to developing efficient synthetic routes for 1-Phenyl-4-(4-pyridinylmethyl)piperazine and fully characterizing its physical, chemical, and spectroscopic properties. This would establish a foundation for further exploration of its potential applications.
Pharmacological Evaluation
Comprehensive pharmacological screening would be valuable to determine the compound's activity profile, particularly:
-
Receptor binding assays focusing on serotonergic, dopaminergic, and other relevant receptor systems
-
Enzyme inhibition studies, especially against targets implicated in parasitic diseases
-
In vitro and in vivo models of central nervous system activity
Structure Optimization
Should promising biological activity be identified, structural optimization campaigns could explore:
-
Modifications to the phenyl ring (substitution patterns, bioisosteric replacements)
-
Alterations to the pyridine moiety (position of nitrogen, introduction of substituents)
-
Variations in the linker length between the pyridine and piperazine
-
Conformational constraints to enhance potency and selectivity
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume